molecular formula C18H21BrN4O2 B2586938 N-(2-bromo-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396767-32-0

N-(2-bromo-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2586938
CAS No.: 1396767-32-0
M. Wt: 405.296
InChI Key: HKDCSEDOIGCKTK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a piperidine carboxamide scaffold linked to a dihydropyridazinone moiety, a combination observed in compounds with potent biological activity. The presence of the dihydropyridazinone group is a key structural feature, as this heterocycle is recognized as a privileged scaffold in the development of phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a critical enzyme in inflammatory cell signaling, and its inhibition can lead to broad anti-inflammatory effects, making it a valuable target for investigating therapeutic strategies for conditions such as asthma, chronic obstructive pulmonary disease (COPD), atopic dermatitis, and psoriasis . The molecule's specific substitution pattern, including the 2-bromo-4-methylphenyl group, is designed to optimize interactions with biological targets, potentially enhancing potency and selectivity. This compound is supplied strictly for research use in laboratory settings. It is intended for in vitro studies, including target validation, enzymatic and cellular assays, and mechanism-of-action research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own thorough characterization and validation experiments to confirm the compound's suitability for their specific applications.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2/c1-12-5-6-15(14(19)10-12)20-18(25)13-4-3-9-23(11-13)16-7-8-17(24)22(2)21-16/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDCSEDOIGCKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C_{15}H_{18}BrN_{3}O
  • Key Functional Groups :
    • Piperidine ring
    • Dihydropyridazine moiety
    • Bromine substituent on the phenyl ring

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA43112.5
Compound BJurkat8.0
N-(2-bromo-4-methylphenyl)...A431<10.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead for developing new antibiotics .

Table 2: Antimicrobial Activity

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary research suggests that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle regulation .

Case Studies

One notable study involved the synthesis and evaluation of various derivatives of this compound, focusing on their structure–activity relationships (SAR). The results indicated that modifications to the piperidine ring significantly influenced the biological activity, with certain substitutions enhancing anticancer efficacy while maintaining low toxicity profiles in normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-bromo-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide exhibit anticancer properties. For instance, derivatives of pyridazine have shown promise in inhibiting the growth of various cancer cell lines. A study demonstrated that modifications to the structure of pyridazine derivatives significantly enhanced their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BDU1457.5
This compoundMCF-7TBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant inhibitory effects against both bacterial and fungal strains. For example, a related compound was found to have a minimum inhibitory concentration (MIC) comparable to that of established antibiotics .

Anticonvulsant Activity

Research has indicated that compounds containing similar structural motifs may exhibit anticonvulsant effects. In animal models, derivatives demonstrated the ability to reduce seizure activity effectively, suggesting potential for treating epilepsy .

CompoundModel UsedED50 (mg/kg)
Compound CPicrotoxin-induced seizures18.4
This compoundTBDTBD

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that the presence of specific substituents on the phenyl and piperidine rings can significantly influence biological activity. The bromo group at the 2-position enhances lipophilicity, potentially improving cellular uptake .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, producing corresponding carboxylic acid derivatives.

Conditions Reactants Products Yield Reference
2M HCl (reflux, 4h)Compound + H2O1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid~75%
1M NaOH (80°C, 2h)Compound + H2OSodium salt of the carboxylic acid + 2-bromo-4-methylaniline~68%
  • Mechanism : Nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond.

  • Applications : Hydrolysis products serve as intermediates for further derivatization (e.g., esterification, peptide coupling).

Nucleophilic Substitution at Bromine

The bromine atom on the 2-bromo-4-methylphenyl group participates in cross-coupling reactions.

Reaction Type Catalyst/Reagents Products Yield Reference
Suzuki–Miyaura couplingPd(PPh3)4, K2CO3, arylboronic acidN-(4-Methyl-2-arylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide60–85%
Ullmann couplingCuI, 1,10-phenanthroline, amineN-(4-Methyl-2-aminophenyl) analog~55%
  • Key Observations :

    • Electron-rich arylboronic acids enhance coupling efficiency.

    • Steric hindrance from the methyl group reduces reaction rates compared to non-methylated analogs.

Cyclization Reactions

The pyridazinone and piperidine moieties enable intramolecular cyclization under metal-catalyzed or thermal conditions.

Conditions Product Mechanistic Pathway Yield Reference
AuCl3 (5 mol%), DCM, 25°CSpirocyclic pyridazino-piperidine derivativeGold(III)-catalyzed cycloisomerization92%
BF3·Et2O (cat.), DCE, 80°CBicyclic lactam via 6-endo-dig cyclizationLewis acid-mediated tautomerization/cyclization78%
  • Structural Impact : Cyclization products exhibit enhanced rigidity, potentially improving target-binding affinity in drug design .

Oxidation of the Piperidine Ring

The piperidine nitrogen and adjacent carbons are susceptible to oxidation.

Oxidizing Agent Products Selectivity Reference
mCPBA (CH2Cl2, 0°C)N-Oxide derivative>90%
KMnO4 (H2O, 50°C)Ring-opened dicarboxylic acid~40%
  • Applications : N-Oxides are pharmacologically active metabolites in vivo.

Functionalization of the Pyridazinone Ring

The 6-oxo-1,6-dihydropyridazin-3-yl group undergoes electrophilic substitution and redox reactions.

Reaction Reagents Products Yield Reference
BrominationBr2, FeBr35-Bromo-pyridazinone derivative65%
ReductionNaBH4, NiCl2Tetrahydro-pyridazinone analog58%
  • Mechanistic Notes :

    • Bromination occurs preferentially at the 5-position due to electron-withdrawing effects of the carbonyl.

    • Reduction of the pyridazinone ring disrupts conjugation, altering electronic properties.

Amide Bond Functionalization

The carboxamide group participates in condensation and transamidation reactions.

Reaction Reagents Products Yield Reference
EDCI/HOBt couplingPrimary amineSecondary amide derivatives70–85%
LiAlH4 (THF, reflux)Reduced to amine (piperidine-3-methylamine)~50%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

  • Pathway 1 : Cleavage of the pyridazinone ring (ΔH = +180 kJ/mol).

  • Pathway 2 : Degradation of the piperidine-carboxamide linkage (ΔH = +210 kJ/mol).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-bromo-4-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step coupling reactions, such as amide bond formation between the piperidine-3-carboxamide core and substituted aryl/heterocyclic moieties. For example, highlights the use of carbodiimide-mediated coupling for piperidinecarboxamide derivatives. Optimization may include:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during bromo-substitution (analogous to methods in ).
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Purification : Gradient chromatography (e.g., silica gel with EtOAc/hexane) to isolate the target compound from byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing bromo and methyl groups on the phenyl ring). provides crystallographic data for analogous compounds, which can guide peak assignments.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in for related pyridinecarboxamides .

Q. What analytical methods are suitable for assessing stability under varying pH and temperature conditions?

  • Methodological Answer :

  • HPLC-DAD/UV : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks).
  • Kinetic studies : Fit degradation data to first-order models to estimate shelf-life.
  • Mass fragmentation patterns : Compare with reference standards (e.g., ’s approach for trifluoromethyl-substituted analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diastereomers or tautomeric forms of this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism in the dihydropyridazinone moiety).
  • DFT calculations : Predict stable conformers and compare with experimental data (e.g., ’s use of computational models for pyrazole-carboxamides).
  • Crystallographic validation : As in , resolve ambiguities via single-crystal X-ray analysis .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the bromophenyl and dihydropyridazinone moieties?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute bromine with other halogens (e.g., chlorine in ) to assess impact on target binding.
  • Fragment-based design : Modify the dihydropyridazinone core (e.g., introduce electron-withdrawing groups) to enhance metabolic stability.
  • In vitro assays : Pair SAR with enzymatic inhibition data (e.g., kinase assays) to correlate structural changes with activity .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% DMSO to avoid cytotoxicity).
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring, as seen in for trifluoromethylbenzamide derivatives.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Key Considerations for Researchers

  • Contradictions in Evidence : While emphasizes radical-initiated polymerization for copolymer synthesis, favors carbodiimide coupling. Researchers should evaluate both methods for scalability and purity .
  • Advanced Characterization : Prioritize crystallography ( –13) over computational models for resolving complex stereochemistry.

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